rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanamine dihydrochloride, trans
Description
The compound rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanamine dihydrochloride, trans, is a synthetic chemical entity used in various fields, including medicinal chemistry and chemical biology. This compound possesses unique structural and chemical properties that make it a subject of extensive research and application. It has been explored for its potential biological activities and utility in synthesizing more complex molecules.
Properties
CAS No. |
2728725-20-8 |
|---|---|
Molecular Formula |
C8H20Cl2N2 |
Molecular Weight |
215.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanamine dihydrochloride, trans, typically involves several steps, starting from readily available starting materials. One common synthetic route begins with the formation of the cyclobutyl ring system through a cyclization reaction, followed by functional group modifications to introduce the dimethylamino and methanamine moieties. The dihydrochloride salt is formed in the final step through the reaction with hydrochloric acid.
Cyclization Reaction: : The formation of the cyclobutyl ring can be achieved via intramolecular cyclization of a suitable precursor, often under conditions such as heating with a suitable catalyst.
Functional Group Modifications: : Introduction of the dimethylamino group typically involves reductive amination or nucleophilic substitution reactions. The methanamine moiety can be introduced through similar methods.
Formation of Dihydrochloride Salt: : The final step involves treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve scaling up the laboratory synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow chemistry and other modern techniques may be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanamine dihydrochloride, trans, can undergo a variety of chemical reactions, including:
Oxidation: : Oxidative conditions can modify the cyclobutyl ring or the amino groups, leading to the formation of new functional groups.
Reduction: : Reductive conditions can be used to alter the nitrogen-containing groups or reduce any introduced carbonyl functionalities.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the dimethylamino or methanamine moieties.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: : Alkyl halides, acyl chlorides, or other suitable electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction might produce primary or secondary amines.
Scientific Research Applications
The compound has found applications in several areas of scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: : Explored for therapeutic potential in treating various conditions, such as neurological disorders, due to its activity on the central nervous system.
Industry: : Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanamine dihydrochloride, trans, involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound can inhibit or activate specific pathways, depending on its structure and the target involved. These interactions are typically mediated through binding to active sites or allosteric sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-[(1r,3r)-3-(Aminomethyl)cyclobutyl]methanamine dihydrochloride, trans: : Similar structure but lacks the dimethylamino group, which may affect its biological activity.
N,N-Dimethyl-1-(cyclobutyl)amine hydrochloride: : Contains a similar dimethylamino group but differs in the cyclobutyl moiety.
Uniqueness
The unique combination of the cyclobutyl ring system and the dimethylamino and methanamine functional groups in rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanamine dihydrochloride, trans, provides distinctive chemical and biological properties. This compound's structure allows for versatile chemical modifications and interactions with various molecular targets, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
